N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
Description
The compound N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a heterocyclic molecule featuring a thiazole ring substituted with a 2-amino-2-oxoethyl group and a propanamide linker connected to a bicyclic cyclopenta[c]pyridazinone moiety. This structure combines pharmacophoric elements associated with bioactivity, including hydrogen-bonding sites (amide and amino groups) and aromatic/planar regions (thiazole and pyridazinone rings).
Synthetic routes for analogous compounds (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides) involve multi-step protocols, such as hydrazine-mediated cyclization, thioglycolic acid coupling, and base-catalyzed condensations . These methods likely apply to the target compound, given its thiazole and propanamide backbone.
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c1-8(20-13(22)5-9-3-2-4-11(9)19-20)14(23)18-15-17-10(7-24-15)6-12(16)21/h5,7-8H,2-4,6H2,1H3,(H2,16,21)(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPJBAZORVLGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)CC(=O)N)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide , a thiazole derivative, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including the mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O3S |
| Molecular Weight | 373.42 g/mol |
| CAS Number | 1396558-94-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to the target compound have shown significant inhibition of various cancer cell lines. A notable study reported an IC50 value of 0.06 µM for a thiazole derivative against DHFR, demonstrating strong anticancer activity across multiple cancer types including non-small cell lung and breast cancer .
Anti-inflammatory Effects
Thiazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that certain 2-amino-thiazole compounds effectively reduced prostaglandin E2 (PGE2) levels by up to 98% through COX-2 inhibition . The biological activity was closely related to the structural modifications on the thiazole ring, suggesting that specific substituents can enhance efficacy.
Anticonvulsant Activity
Another area of research has focused on the anticonvulsant effects of thiazole derivatives. Compounds derived from aminothiazoles have shown promising results in reducing seizure activity in animal models with median effective doses significantly lower than standard treatments . The presence of halogen or methoxy substituents on the phenyl ring appears to enhance this activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole ring and adjacent functional groups can significantly impact biological activity. Key findings include:
- Substituent Effects : The introduction of electron-donating groups (e.g., methoxy) generally increases activity against cancer cells and inflammation markers.
- Positioning : The position of substituents on the thiazole ring influences both potency and selectivity towards targets such as COX enzymes and DHFR.
- Hybrid Structures : Combining thiazole with other bioactive moieties has resulted in compounds with enhanced pharmacological profiles.
Study on Anticancer Activity
A study published in 2019 identified a novel anticancer compound through screening a library of thiazole derivatives on multicellular spheroids. The results indicated that specific modifications led to compounds with superior anticancer properties compared to existing drugs .
Research on Anti-inflammatory Properties
In another investigation, a series of thiazole-based compounds were synthesized and evaluated for their ability to inhibit COX-2. The most active compound exhibited an IC50 value of 0.84 µM, showcasing its potential as a therapeutic agent for inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits potent anticancer properties. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| PC3 (Prostate Cancer) | 0.073 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 0.056 | Induction of apoptosis |
The mechanism of action involves the induction of apoptosis and cell cycle arrest at the S-phase. The compound activates apoptotic pathways evidenced by increased expression levels of pro-apoptotic markers such as Caspase 3 and decreased levels of the anti-apoptotic protein Bcl2 .
Anti-inflammatory Activity
The compound has also been identified as a promising inhibitor of lipoxygenase (LOX), particularly human 5-lipoxygenase (5-LOX) . Docking studies suggest effective binding to the active site of 5-LOX, stabilizing the enzyme-substrate complex through multiple hydrogen bonds and π-π interactions with key amino acids. This inhibition is crucial for developing anti-inflammatory agents .
Study on Cytotoxicity in Cancer Cell Lines
A study evaluated various analogs derived from this compound on human cancer cell lines. The results indicated that compounds with hydroxyl substituents exhibited enhanced inhibitory activity compared to their methoxy counterparts:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | PC3 | 0.037 | Apoptosis |
| Compound B | MCF-7 | 0.056 | Apoptosis |
| Compound C | HCT-116 | 0.073 | Cell Cycle Arrest |
This data highlights the potential for further development of derivatives with improved efficacy against cancer .
Chemical Reactions Analysis
Structural Analysis
The compound features a thiazole ring (position 2-substituted) and a cyclopenta[c]pyridazine moiety with a ketone group at position 3. The propanamide group links these two heterocyclic systems. Key reactive sites include:
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Amide bond (propanamide group)
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Ketone group (cyclopenta[c]pyridazine ring)
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Thiazole ring (substitution at position 2)
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2-amino-2-oxoethyl group (carbamoylmethyl functionality)
2.1. Hydrolysis of the Propanamide Group
The propanamide moiety can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid. For example, basic hydrolysis (e.g., NaOH) would cleave the amide bond, yielding 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoic acid .
2.2. Substitution Reactions on the Thiazole Ring
The thiazole ring’s position 2 substituent (2-amino-2-oxoethyl group) may undergo nucleophilic displacement or electrophilic substitution. For instance, the 2-amino-2-oxoethyl group could act as a leaving group under specific conditions, allowing for substitution with other nucleophiles .
2.3. Intramolecular Cyclization
The 2-amino-2-oxoethyl group (carbamoylmethyl) could undergo cyclization to form a cyclic amide (e.g., lactam) under dehydrating conditions. This is analogous to reactions observed in similar thiazole derivatives .
2.4. Reactivity of the Ketone Group
The ketone at position 3 of the cyclopenta[c]pyridazine ring may participate in:
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Nucleophilic addition (e.g., Grignard reagents)
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Enolate formation (under basic conditions)
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Reduction (e.g., using NaBH₄ or LiAlH₄)
2.5. Thiazole Ring Functionalization
The thiazole ring itself may undergo electrophilic substitution (e.g., bromination, nitration) or metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling), depending on the substituents .
3.1. Formation of the Thiazole Moiety
The thiazole ring can be synthesized via cyclocondensation of a thiocarbamoyl derivative with an α,β-unsaturated acid. For example, reactions of acryloyl chloride with thioureas yield thiazole derivatives .
3.2. Propanamide Linkage Formation
The propanamide group is typically formed via amide bond formation between a carboxylic acid (e.g., propanoic acid) and an amine (e.g., cyclopenta[c]pyridazine derivative). This can be achieved using coupling agents like EDCl or DCC .
Stability and Reactivity
5.1. Analogous Compounds
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Thiazinane derivatives (e.g., 1,2-thiazinane-1,1-dioxide) undergo Tethered Aminohydroxylation (TA) reactions to form oxathiazinanes .
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Quinoline-4-carboxamides (structurally similar to the propanamide group) are synthesized via amide bond formation and exhibit anti-inflammatory activity .
5.2. Biological Relevance
While not directly studied for this compound, thiazole-containing COX-II inhibitors (e.g., pyrazole derivatives) show potent anti-inflammatory activity, suggesting potential biological applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s uniqueness lies in its fusion of a thiazole-2-yl group and a cyclopenta[c]pyridazinone system. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Thiazole vs.
- Bicyclic System: The cyclopenta[c]pyridazinone moiety is rare among analogs, which often feature monocyclic or simpler fused systems (e.g., thieno[3,2-a]pyridines in ). This bicyclic system may enhance rigidity and selectivity in target interactions.
- Substituent Effects: The 2-amino-2-oxoethyl group on the thiazole ring provides hydrogen-bonding capacity absent in analogs like 896817-57-5 (methoxyphenyl oxadiazole) .
Spectroscopic and Physicochemical Comparisons
NMR Profiling
While direct NMR data for the target compound are unavailable, demonstrates how chemical shift differences in analogous compounds (e.g., regions A and B in Figure 6 of ) can localize substituent effects. For example:
- The cyclopenta[c]pyridazinone’s 3-oxo group likely deshields nearby protons, analogous to the 29–36 ppm shifts observed in .
- The thiazole’s amino-oxoethyl group may induce upfield/downfield shifts in adjacent protons, similar to sulfanylacetamide derivatives .
Molecular Weight and Solubility
However, the 2-amino-2-oxoethyl group may improve aqueous solubility relative to lipophilic analogs like 849484-61-3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
